1-Bromo-3,5-dichlorobenzene

Cross-Coupling Reaction Kinetics Synthetic Methodology

As the optimal synthetic building block for unsymmetrical biaryl motifs, 1-Bromo-3,5-dichlorobenzene (CAS 19752-55-7) offers a unique reactivity profile unattainable with its isomers. Its single, highly reactive C-Br bond ensures chemoselective Suzuki/Stille couplings, while the remaining C-Cl bonds enable orthogonal functionalization. This precise electronic and steric environment, driven by the meta-disubstitution pattern, is critical for achieving high-yield, scalable processes in pharmaceutical and agrochemical R&D.

Molecular Formula C6H3BrCl2
Molecular Weight 225.89 g/mol
CAS No. 19752-55-7
Cat. No. B043179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-dichlorobenzene
CAS19752-55-7
Synonyms3,5-Dichloro-1-bromobenzene;  3,5-Dichlorobromobenzene;  Bromo-3,5-dichlorobenzene; 
Molecular FormulaC6H3BrCl2
Molecular Weight225.89 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Br)Cl
InChIInChI=1S/C6H3BrCl2/c7-4-1-5(8)3-6(9)2-4/h1-3H
InChIKeyDZHFFMWJXJBBRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3,5-dichlorobenzene (CAS 19752-55-7): Physicochemical Properties and Industrial Relevance


1-Bromo-3,5-dichlorobenzene (CAS 19752-55-7) is a meta-disubstituted aromatic halide with the molecular formula C₆H₃BrCl₂ and a molecular weight of 225.89 g/mol [1]. It presents as a white to pale yellow crystalline solid with a melting point of 74-77 °C and a boiling point of 232 °C at 757 mmHg [2]. This compound is a key synthetic intermediate, valued for its utility in constructing complex molecules for pharmaceutical and agrochemical research, primarily through its participation in cross-coupling reactions .

Why 1-Bromo-3,5-dichlorobenzene Cannot Be Casually Substituted by Generic Aryl Halides


The specific substitution pattern of 1-bromo-3,5-dichlorobenzene confers a unique electronic profile and steric environment that cannot be replicated by its isomers or mono-/tri-halogenated analogs [1]. The interplay between the single bromine and two chlorine atoms at the 3- and 5-positions dictates a precise, and often superior, reactivity and selectivity profile in key reactions like cross-couplings and directed ortho-metalations [2]. Substituting it with a compound like 1,3-dichlorobenzene, which lacks the more reactive bromine atom, or 1,3,5-trichlorobenzene, which is far less reactive, would fundamentally alter reaction kinetics, yields, and the feasibility of downstream synthetic routes [3].

Quantitative Comparative Evidence for 1-Bromo-3,5-dichlorobenzene Against Key Analogs


1-Bromo-3,5-dichlorobenzene vs. 1,3-Dichlorobenzene: Superior Reactivity in Cross-Coupling Reactions

The presence of a bromine atom in 1-bromo-3,5-dichlorobenzene makes it a significantly more reactive substrate in palladium-catalyzed cross-coupling reactions compared to its all-chloro analog, 1,3-dichlorobenzene [1]. While 1,3-dichlorobenzene is often unreactive under standard Suzuki or Heck conditions, the C-Br bond in 1-bromo-3,5-dichlorobenzene undergoes facile oxidative addition, enabling efficient C-C bond formation [2].

Cross-Coupling Reaction Kinetics Synthetic Methodology

1-Bromo-3,5-dichlorobenzene vs. 1,3-Dibromo-5-chlorobenzene: Controlled Selectivity in Stepwise Functionalization

The differential reactivity between C-Br and C-Cl bonds in 1-bromo-3,5-dichlorobenzene provides a distinct advantage in sequential functionalization strategies [1]. This orthogonal reactivity allows for selective, stepwise substitution, first at the more reactive C-Br site, followed by manipulation of the C-Cl bonds [2]. In contrast, an analog like 1,3-dibromo-5-chlorobenzene (CAS 14862-52-3) contains two highly reactive C-Br bonds, making it more prone to unwanted side reactions or double substitution, and thus offers less control in complex synthetic sequences .

Regioselectivity Orthogonal Reactivity Stepwise Synthesis

1-Bromo-3,5-dichlorobenzene vs. 1,3,5-Trichlorobenzene: Higher Halogen Bonding Potential in Materials Science

In the context of non-covalent interactions relevant to crystal engineering and materials science, the bromine atom in 1-bromo-3,5-dichlorobenzene serves as a stronger halogen bond donor than the chlorine atoms in the fully chlorinated analog, 1,3,5-trichlorobenzene (CAS 108-70-3) [1]. This is because the strength of halogen bonding increases in the order Cl < Br < I [2]. The presence of a bromine atom therefore imparts a greater ability to form directed intermolecular interactions, influencing solid-state packing and material properties in a way the all-chloro compound cannot [3].

Halogen Bonding Crystal Engineering Materials Science

1-Bromo-3,5-dichlorobenzene vs. 1-Bromo-3-chlorobenzene: Enhanced Acidity for Directed Ortho-Metalation

The presence of two electron-withdrawing chlorine atoms in 1-bromo-3,5-dichlorobenzene increases the kinetic acidity of the aromatic protons relative to an analog with only one chlorine, such as 1-bromo-3-chlorobenzene (CAS 108-37-2) [1]. This difference in acidity can be quantified by comparing the deprotonation energies or acidities of chloro-substituted benzenes; a meta-dichloro substitution pattern is known to increase acidity compared to a mono-chloro analog [2]. This enhanced acidity facilitates more efficient directed ortho-metalation (DoM) reactions using bases like LDA, enabling selective functionalization at positions adjacent to the halogens [3].

Directed ortho-Metalation C-H Functionalization Acidity

1-Bromo-3,5-dichlorobenzene: Industrial Synthesis Yield Advantage over Alternative Routes

A patented industrial process achieves a high yield of 1-bromo-3,5-dichlorobenzene (quantified as 97% yield in specific synthetic protocols) via the aluminum halide-catalyzed isomerization of other monobromodichlorobenzene isomers, such as 1-bromo-2,4-dichlorobenzene [1]. This isomerization process is reported to be remarkably advantageous for industrial operation due to its efficiency and the ease of product separation via crystallization [2]. This contrasts with alternative synthetic routes that may involve multi-step sequences from less-substituted benzenes, which typically result in lower overall yields and more complex purification.

Process Chemistry Isomerization Manufacturing Efficiency

Recommended Research and Industrial Applications for 1-Bromo-3,5-dichlorobenzene Based on Empirical Evidence


As a Superior Substrate for Sequential, Chemoselective Cross-Coupling in Medicinal Chemistry

1-Bromo-3,5-dichlorobenzene is the optimal choice for constructing unsymmetrical biaryl motifs, a common pharmacophore in drug candidates . Its single, highly reactive C-Br bond enables the first, chemoselective Suzuki or Stille coupling. The remaining two C-Cl bonds can then be utilized in a second, orthogonal coupling or converted to other functional groups, providing a clear, stepwise synthetic pathway. Analogs like 1,3-dibromo-5-chlorobenzene would lead to complex product mixtures due to the competing reactivity of two similar C-Br bonds [1].

As a Strategic Building Block for Directed ortho-Metalation (DoM) in Total Synthesis

For research groups utilizing DoM strategies, 1-bromo-3,5-dichlorobenzene offers a distinct advantage over less-substituted analogs like 1-bromo-3-chlorobenzene . The combined electron-withdrawing effect of two chlorine atoms significantly increases the kinetic acidity of the remaining aromatic protons, leading to more efficient and regioselective deprotonation and subsequent trapping with electrophiles. This allows for the rapid and predictable introduction of additional functionality onto a densely substituted aromatic core [1].

As a Preferred Intermediate in Agrochemical Process Development

In the scale-up and manufacture of agrochemical intermediates, process robustness and cost-efficiency are paramount . The established industrial isomerization process for 1-bromo-3,5-dichlorobenzene, which operates with high yield (up to 97%) and facile product isolation via crystallization, makes it a more reliable and economically attractive starting material compared to analogs requiring less efficient or lower-yielding syntheses [1]. Its use can lead to more cost-effective and scalable manufacturing processes for 1-substituted-3,5-dichlorobenzene-derived actives [2].

As a Precursor for Advanced Materials Requiring Strong Halogen Bonding Interactions

For research in crystal engineering and supramolecular chemistry, 1-bromo-3,5-dichlorobenzene is a superior building block to its all-chloro counterpart, 1,3,5-trichlorobenzene . The stronger halogen bond donor ability of the bromine atom facilitates the predictable and robust formation of co-crystals and directed assemblies. This property is leveraged in the design of functional materials, such as organic semiconductors or non-linear optical materials, where controlling molecular arrangement in the solid state is critical [1].

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